1-(Bicyclo[2.2.1]hept-2-yl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
Description
1-{BICYCLO[221]HEPTAN-2-YL}-4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound featuring a bicyclo[221]heptane structure fused with a piperazine ring
Properties
Molecular Formula |
C21H32N2O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H32N2O2/c1-3-25-21-14-17(5-7-20(21)24-2)15-22-8-10-23(11-9-22)19-13-16-4-6-18(19)12-16/h5,7,14,16,18-19H,3-4,6,8-13,15H2,1-2H3 |
InChI Key |
IYJMZBYNOVOYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CC4CCC3C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZINE typically involves a multi-step process:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the bicyclic structure.
Introduction of the piperazine ring: The bicyclo[2.2.1]heptane derivative is then reacted with a piperazine derivative under nucleophilic substitution conditions.
Functionalization of the aromatic ring:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace functional groups on the aromatic ring or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.
Material Science: Its structural rigidity and functional groups make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets in biological systems. The bicyclo[2.2.1]heptane core provides structural rigidity, while the piperazine ring can interact with receptors or enzymes. The ethoxy and methoxy groups on the aromatic ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
- 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(3-METHOXY-4-METHOXYPHENYL)METHYL]PIPERAZINE
- 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(3-ETHOXY-4-HYDROXYPHENYL)METHYL]PIPERAZINE
Uniqueness: 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to the specific combination of functional groups and the bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
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